3,6-Dichloro-[1,2,4]triazolo[4,3-a]pyridine
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Overview
Description
3,6-Dichloro-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound with an intriguing structure. It belongs to the class of pyridine derivatives fused with a triazole ring. The compound’s chemical formula is C₅H₃Cl₂N₃, and its systematic name reflects its unique arrangement of atoms.
Preparation Methods
Synthetic Routes:: Several synthetic routes exist for the preparation of 3,6-dichloro-[1,2,4]triazolo[4,3-a]pyridine. One common approach involves cyclization of appropriate precursors. For instance:
Cyclization of 3,6-dichloropyridine-2-carboxylic acid hydrazide: This method involves reacting 3,6-dichloropyridine-2-carboxylic acid hydrazide with suitable reagents to form the triazole ring.
Cyclization of 3,6-dichloropyridine-2-carboxylic acid with hydrazine hydrate: Another route utilizes the direct cyclization of 3,6-dichloropyridine-2-carboxylic acid with hydrazine hydrate.
Industrial Production:: While industrial-scale production methods may vary, the synthesis typically involves efficient and scalable processes to yield significant quantities of the compound.
Chemical Reactions Analysis
3,6-Dichloro-[1,2,4]triazolo[4,3-a]pyridine participates in various chemical reactions:
Substitution Reactions: It can undergo nucleophilic substitution reactions at the chloro substituents.
Oxidation and Reduction: The compound may be oxidized or reduced under specific conditions.
Common Reagents: Reagents like hydrazine, acids, and bases are often employed.
Major Products: The primary products depend on the specific reaction conditions but may include derivatives with modified substituents.
Scientific Research Applications
This compound finds applications across different fields:
Medicinal Chemistry: Researchers explore its potential as a drug scaffold due to its unique structure and biological activity.
Biological Studies: It may serve as a probe for investigating cellular processes.
Materials Science: Its properties could be harnessed for material design.
Mechanism of Action
The exact mechanism by which 3,6-Dichloro-[1,2,4]triazolo[4,3-a]pyridine exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, affecting cellular processes.
Comparison with Similar Compounds
While there are no direct analogs, we can compare it to related pyridine-triazole hybrids. Notable compounds include and .
Properties
Molecular Formula |
C6H3Cl2N3 |
---|---|
Molecular Weight |
188.01 g/mol |
IUPAC Name |
3,6-dichloro-[1,2,4]triazolo[4,3-a]pyridine |
InChI |
InChI=1S/C6H3Cl2N3/c7-4-1-2-5-9-10-6(8)11(5)3-4/h1-3H |
InChI Key |
RTCUWMYFGXWOJA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1Cl)Cl |
Origin of Product |
United States |
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